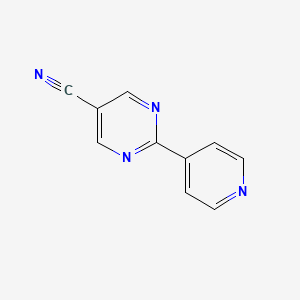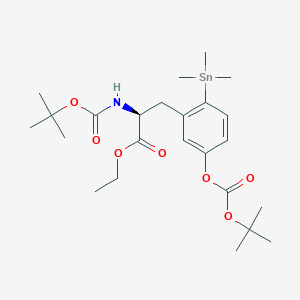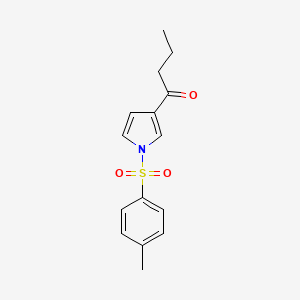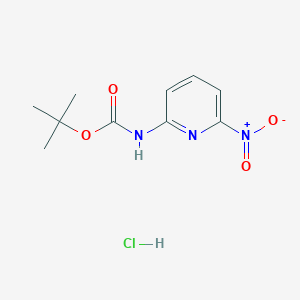
5-シアノ-2-(ピリジン-4-イル)ピリミジン
概要
説明
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features both pyridine and pyrimidine rings.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of enzymes such as tyrosine kinases, which are involved in cell signaling pathways.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR and VEGFR-2, inhibiting their kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR and VEGFR-2, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile disrupts several biochemical pathways. The inhibition of EGFR can lead to the arrest of the cell cycle at the G2/M phase . The inhibition of VEGFR-2 can affect angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
The inhibition of EGFR and VEGFR-2 by 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to significant antiproliferative activity against various human tumor cell lines . It can also induce significant apoptotic effects in cells and upregulate the level of caspase-3, a key executor of apoptosis .
生化学分析
Biochemical Properties
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, primarily as an inhibitor of specific enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the EGFR enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile has shown interactions with other proteins and biomolecules involved in cell cycle regulation and apoptosis, such as caspase-3 .
Cellular Effects
The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative activity. It influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis . This is achieved through the upregulation of caspase-3 levels, which plays a pivotal role in the execution phase of cell apoptosis . Furthermore, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile impacts cell signaling pathways, particularly those mediated by EGFR, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of the EGFR enzyme, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signaling cascade that promotes cell proliferation and survival . Additionally, the compound’s ability to upregulate caspase-3 levels suggests a mechanism involving the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against EGFR over extended periods . Degradation products may form under certain conditions, potentially influencing its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects . Additionally, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can influence metabolic flux and metabolite levels, further affecting cellular function .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the EGFR enzyme in cancer cells . The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that sufficient concentrations reach the intended targets .
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the cell membrane allows it to effectively inhibit EGFR activity . Additionally, the compound’s presence in the cytoplasm facilitates its interactions with other biomolecules involved in apoptosis and cell cycle regulation .
準備方法
The synthesis of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile typically involves the reaction of 4-cyanopyridine with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the rings.
類似化合物との比較
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
4-Cyanopyridine:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors (FGFRs) and have shown promise in cancer therapy.
The uniqueness of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile lies in its dual inhibition of EGFR and VEGFR, making it a versatile candidate for anticancer drug development .
特性
IUPAC Name |
2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCYZSCFJVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)







